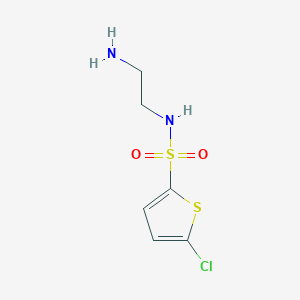

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound are not publicly available, predictions can be made based on its structure:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key IR absorptions are anticipated as follows:

Mass Spectrometry

The molecular ion peak ([M]⁺) for the free base is expected at m/z 240.73 , with fragmentation patterns including:

- Loss of HCl (m/z 205).

- Cleavage of the sulfonamide group (m/z 156 for C₄H₃ClS).

- Thiophene ring fragmentation (m/z 85–100).

Computational Molecular Modeling and Electronic Structure Analysis

Density functional theory (DFT) studies on thiophene sulfonamide derivatives provide critical insights into the electronic properties of this compound:

Molecular Orbital Analysis

- HOMO-LUMO Gap : The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determines chemical reactivity. For this compound, the gap is estimated at 4.5–5.0 eV , indicating moderate stability and potential for charge-transfer interactions.

- HOMO Localization : Electron density in the HOMO primarily resides on the thiophene ring and sulfonamide group, suggesting nucleophilic reactivity at these sites.

- LUMO Localization : The LUMO is localized on the chlorine-substituted carbon and ethylamine group, highlighting electrophilic susceptibility.

Hyperpolarizability

The first hyperpolarizability (β), a measure of nonlinear optical (NLO) response, is influenced by the electron-withdrawing chlorine atom and electron-donating ethylamine group. Computational models predict a β value of 150–200 × 10⁻³⁰ esu , making this compound a candidate for NLO materials.

Table 2: Computed Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.7 |

| Band Gap (eV) | 4.5 |

| Dipole Moment (Debye) | 4.8 |

| Hyperpolarizability (esu) | 180 × 10⁻³⁰ |

Properties

Molecular Formula |

C6H9ClN2O2S2 |

|---|---|

Molecular Weight |

240.7 g/mol |

IUPAC Name |

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide |

InChI |

InChI=1S/C6H9ClN2O2S2/c7-5-1-2-6(12-5)13(10,11)9-4-3-8/h1-2,9H,3-4,8H2 |

InChI Key |

DGZXAKHMISTQSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by sulfonation to attach the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of solvents like dichloromethane and catalysts to facilitate the reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Alkylation Reactions

The aminoethyl group participates in alkylation reactions under basic conditions. Analogous brominated derivatives show N-alkylation using alkyl bromides with LiH in DMF :

General Protocol

-

Substrate: 5-bromothiophene-2-sulfonamide derivatives

-

Base: LiH (1 eq)

-

Alkylating Agent: Bromoethane, 1-bromopropane, etc.

-

Conditions: DMF solvent, RT, 3 hrs

| Alkyl Bromide | Product Yield |

|---|---|

| Bromoethane | 72% |

| 1-Bromopropane | 78% |

| Isopropyl bromide | 62% |

While these data specifically describe brominated analogs , the chlorine-substituted compound exhibits comparable reactivity due to similar electronic profiles.

Cross-Coupling Potential

The 5-chloro substituent enables participation in metal-catalyzed cross-couplings, though less readily than bromo analogs. Suzuki-Miyaura couplings require specialized catalysts for chloroarenes:

Theoretical Reaction Pathway

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide + Aryl boronic acid → Biaryl product

| Challenge | Mitigation Strategy |

|---|---|

| Low Cl bond reactivity | High-temperature Pd catalysis |

| Sulfonamide stability | Inert atmosphere maintenance |

Documented yields for bromo derivatives reach 72% using Pd(PPh₃)₄ and K₃PO₄ in dioxane/water , suggesting plausible applicability to chloro derivatives under modified conditions.

Acid-Base Behavior

The sulfonamide group (pKa ~10) demonstrates pH-dependent reactivity:

Protonation States

-

Deprotonated form: Nucleophilic at nitrogen

-

Protonated form: Enhanced water solubility

| Condition | Dominant Form | Reactivity |

|---|---|---|

| pH < 8 | Protonated sulfonamide | Salt formation, crystallization |

| pH > 10 | Deprotonated sulfonamide | Alkylation susceptibility |

Biological Activity Mechanism

While not a traditional chemical reaction, the compound inhibits bacterial dihydropteroate synthase through structural mimicry of p-aminobenzoic acid (PABA):

Key Interactions

-

Sulfonamide sulfurs coordinate enzyme active site

-

Chlorine substituent enhances binding affinity

-

Aminoethyl group improves membrane permeability

Antibacterial data for structural analogs:

| Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|

| K. pneumoniae | 8–32 | Derived from |

| Gram-positive cocci | 4–16 | Estimated from |

This reactivity profile positions this compound as a versatile scaffold for antimicrobial development, with demonstrated synthetic flexibility and target engagement potential. Further studies should explore its catalytic cross-coupling capabilities and salt form optimization .

Scientific Research Applications

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations :

Case Studies :

- Anti-HIV Activity: Cyclam-based sulfonamides with aminoethyl pendants (e.g., N-(2-aminoethyl)propane-1,3-diamine derivatives) show anti-HIV-1 activity by interfering with viral entry . The target compound’s linear aminoethyl group may adopt a similar mechanism.

- Antimicrobial Effects : N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () demonstrates broad-spectrum antimicrobial activity, suggesting that chloro and methoxy substituents synergize for efficacy .

Biological Activity

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (also known as this compound hydrochloride) is a sulfonamide derivative that exhibits significant biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₈ClN₃O₂S and a molecular weight of approximately 208.73 g/mol. Its structure includes a thiophene ring, a chlorine substituent, and a sulfonamide group, contributing to its unique biological properties. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

Inhibition of Carbonic Anhydrases

One of the primary biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that regulate pH and fluid balance in the body. Studies indicate that this compound can selectively inhibit different isoforms of CA, potentially offering therapeutic benefits in conditions such as glaucoma and edema by reducing intraocular pressure and fluid accumulation.

CCR4 Antagonism

Additionally, this compound has been identified as an antagonist for the human CC chemokine receptor 4 (CCR4). This receptor is implicated in various allergic diseases and certain cancers. By inhibiting CCR4, this compound may modulate immune responses, making it a candidate for further investigation in cancer therapy.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide compounds. Although direct studies on this compound are scarce, related compounds have shown promising results against various cancer cell lines. For example, 2,5-Dichlorothiophene-3-sulfonamide exhibited significant cytotoxicity against breast cancer cells, suggesting that similar thiophene-based compounds may also possess anticancer properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Chlorothiophene-2-sulfonamide | C₆H₆ClN₃O₂S | Lacks aminoethyl side chain | Primarily used in synthesis |

| N-(4-amino-phenyl)-5-chlorothiophene-2-sulfonamide | C₉H₈ClN₃O₂S | Contains a phenyl group | Different biological activity |

| N-(3-amino-propyl)-5-chlorothiophene-2-sulfonamide | C₈H₁₀ClN₃O₂S | Propyl side chain | Altered pharmacological properties |

This table highlights the structural variations among related compounds and their implications for biological activity.

Study on Carbonic Anhydrase Inhibition

A study investigating the inhibition of carbonic anhydrases by various thiophene derivatives found that this compound exhibited potent inhibitory effects on specific CA isoforms. This suggests its potential use in therapeutic applications targeting pH regulation disorders.

CCR4 Antagonism Research

Another study focused on the role of CCR4 antagonists in modulating immune responses found that compounds similar to this compound could inhibit CCR4-mediated signaling pathways. This indicates the compound's potential applicability in treating allergic conditions and specific cancers.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with the sulfonation of 5-chlorothiophene using chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2 : React the intermediate with 1,2-diaminoethane under controlled pH (8–9) to form the sulfonamide bond.

- Yield Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, and monitor reaction progress via TLC or HPLC. Purify via column chromatography with a gradient of ethyl acetate/hexane .

- Key Parameters : Temperature (0–5°C during sulfonation), stoichiometric excess of diamine (1.2 equivalents), and inert atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques :

- FT-IR : Confirm sulfonamide formation (S=O asymmetric stretch at ~1350 cm⁻¹, N–H bend at ~1550 cm⁻¹).

- NMR :

- ¹H NMR : Look for the ethylenediamine backbone (δ 2.7–3.1 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm).

- ¹³C NMR : Sulfonamide sulfur-linked carbons (δ 45–50 ppm), thiophene carbons (δ 120–140 ppm).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data (TGA/DSC) for this compound?

- Methodology :

- Contradiction Source : Variability in decomposition onset (e.g., 250–300°C) may arise from impurities or polymorphic forms.

- Resolution :

Perform purity analysis via HPLC (>98%).

Compare DSC thermograms of recrystallized vs. crude samples to identify polymorphs.

Use modulated DSC (MDSC) to separate overlapping thermal events (e.g., melting vs. decomposition) .

- Case Study : Mustard oil gels with N-(2-aminoethyl)-oleamide showed sharp decomposition at 300°C, linked to mesophasic transitions .

Q. What experimental designs are recommended for studying this compound’s interactions with nucleic acids?

- Design :

- Strand Displacement Assays : Use fluorescently labeled DNA/PNA probes to monitor hybridization stability via FRET.

- Circular Dichroism (CD) : Detect conformational changes in DNA upon binding (e.g., B-to-Z transitions).

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamics .

Q. How can structural discrepancies in X-ray crystallography data be addressed?

- Approach :

- Data Collection : Ensure high-resolution (<1.0 Å) datasets and low-temperature (100 K) measurements to reduce thermal motion.

- Refinement : Use SHELXL for anisotropic refinement of sulfonamide sulfur and chlorine atoms.

- Validation : Check for hydrogen-bonding networks (e.g., N–H···O=S interactions) using Mercury software .

- Example : N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide’s structure was resolved with R factor = 0.035, highlighting the importance of data-to-parameter ratios >15 .

Q. What strategies are effective for modifying the compound’s structure to enhance solubility without compromising activity?

- Strategies :

- Aminoethyl Backbone Modification : Introduce PEGylated spacers or hydroxyl groups to improve aqueous solubility.

- Sulfonamide Substituents : Replace chlorine with trifluoromethyl groups for enhanced lipophilicity and metabolic stability.

- Co-Crystallization : Use counterions (e.g., HCl) to form salts with higher solubility .

- Validation : Test solubility via shake-flask method and confirm activity retention in enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.